

# AZ960: A Deep Dive into its Downstream Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZ960** is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors.[1][2][3] Dysregulation of the JAK2 signaling cascade, often through mutations such as JAK2 V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms and various hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by **AZ960**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

### **Core Mechanism of Action**

**AZ960** exerts its effects by selectively inhibiting the kinase activity of JAK2.[1][5] This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4][6] The blockade of JAK2/STAT signaling by **AZ960** leads to the induction of growth arrest and apoptosis in cancer cells that are dependent on this pathway for their survival and proliferation.[1][7][8]

## **Quantitative Analysis of AZ960 Activity**

The potency and selectivity of **AZ960** have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for **AZ960**.



Table 1: Inhibitory Activity of AZ960 Against JAK Kinases

Target	Assay Type	Value	Reference
JAK2	Ki	0.45 nM	[1][5]
JAK2	IC50	< 3 nM	[1]
JAK3	IC50	9 nM	[1]

#### Table 2: Cellular Activity of AZ960

Cell Line	Assay	Endpoint	Value	Reference
TEL-JAK2 driven Ba/F3	STAT5 Phosphorylation	IC50	15 nM	[1]
TEL-JAK2 driven Ba/F3	Cell Proliferation	GI50	25 nM	[1][4]
TEL-JAK1 driven Ba/F3	Cell Proliferation	GI50	230 nM	[1]
TEL-JAK3 driven Ba/F3	Cell Proliferation	GI50	279 nM	[1]
TEL-Tyk2 driven Ba/F3	Cell Proliferation	GI50	214 nM	[1]
SET-2 (JAK2 V617F)	Cell Proliferation	GI50	33 nM	[1][4]
MT-1 (HTLV-1 infected)	Cell Proliferation	IC50	0.8 μΜ	[7]
MT-2 (HTLV-1 infected)	Cell Proliferation	IC50	1 μΜ	[7]

## Downstream Signaling Pathways Modulated by AZ960







The primary downstream effect of **AZ960** is the inhibition of the JAK2/STAT signaling pathway. This has several key consequences for the cell, including the downregulation of anti-apoptotic proteins and cell cycle regulators.

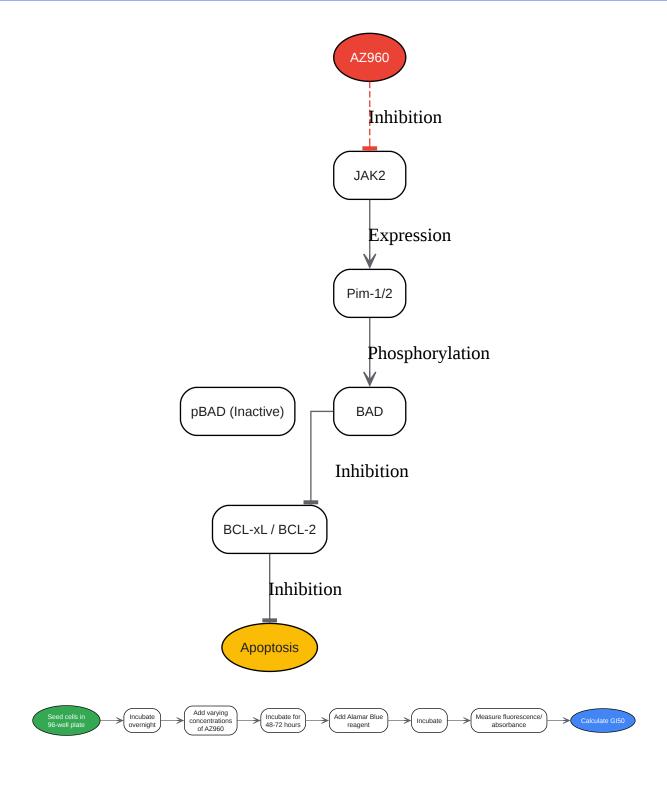
### The JAK2/STAT Pathway

Upon cytokine or growth factor binding to their receptors, JAK2 is activated and phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and differentiation. **AZ960** directly inhibits the initial step of this cascade.









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